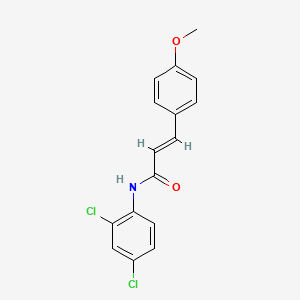

(2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dichlorophenyl group and a 4-methoxyphenyl group attached to a prop-2-enamide backbone

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (2E)-N-(2,4-Dichlorphenyl)-3-(4-Methoxyphenyl)prop-2-enamid umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 2,4-Dichloranilin und 4-Methoxybenzaldehyd.

Kondensationsreaktion: Das 2,4-Dichloranilin wird in Gegenwart einer Base, wie z. B. Natriumhydroxid, mit 4-Methoxybenzaldehyd umgesetzt, um eine Zwischenstufe, eine Schiff'sche Base, zu bilden.

Reduktion: Die Schiff'sche Base wird dann unter Verwendung eines Reduktionsmittels, wie z. B. Natriumborhydrid, zum entsprechenden Amin reduziert.

Amidierung: Das Amin wird dann in Gegenwart einer Base, wie z. B. Triethylamin, mit Acryloylchlorid umgesetzt, um das Endprodukt (2E)-N-(2,4-Dichlorphenyl)-3-(4-Methoxyphenyl)prop-2-enamid zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methoxygruppe, eingehen, was zur Bildung der entsprechenden phenolischen Derivate führt.

Reduktion: Die Reduktion der Doppelbindung im Prop-2-enamid-Rückgrat kann zu gesättigten Amidderivaten führen.

Substitution: Die Dichlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Hydrierung unter Verwendung von Palladium auf Aktivkohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann verwendet werden.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können in Gegenwart einer geeigneten Base verwendet werden.

Hauptprodukte:

Oxidation: Phenolische Derivate.

Reduktion: Gesättigte Amidderivate.

Substitution: Substituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

(2E)-N-(2,4-Dichlorphenyl)-3-(4-Methoxyphenyl)prop-2-enamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivität.

Medizin: Es wird geforscht, ob es als therapeutisches Mittel für verschiedene Krankheiten eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von (2E)-N-(2,4-Dichlorphenyl)-3-(4-Methoxyphenyl)prop-2-enamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antitumorwirkungen führt. Die genauen Wege und molekularen Zielstrukturen sind Gegenstand laufender Forschung.

Ähnliche Verbindungen:

(2E)-N-(2,4-Dichlorphenyl)-3-Phenylprop-2-enamid: Fehlt die Methoxygruppe, was sich auf seine biologische Aktivität auswirken kann.

(2E)-N-(2,4-Dichlorphenyl)-3-(4-Hydroxyphenyl)prop-2-enamid: Enthält eine Hydroxylgruppe anstelle einer Methoxygruppe, was seine Reaktivität und Wechselwirkungen beeinflussen kann.

Einzigartigkeit: Das Vorhandensein der Methoxygruppe in (2E)-N-(2,4-Dichlorphenyl)-3-(4-Methoxyphenyl)prop-2-enamid verleiht ihm einzigartige chemische Eigenschaften, wie z. B. erhöhte Lipophilie und das Potenzial für spezifische Wechselwirkungen mit biologischen Zielstrukturen. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen.

Wirkmechanismus

The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

(2E)-N-(2,4-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its biological activity.

(2E)-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.

Uniqueness: The presence of the methoxy group in (2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel |

C16H13Cl2NO2 |

|---|---|

Molekulargewicht |

322.2 g/mol |

IUPAC-Name |

(E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C16H13Cl2NO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-15-8-5-12(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b9-4+ |

InChI-Schlüssel |

RWIRXHDXDFNTQI-RUDMXATFSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)

![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)

![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)

![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)

![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)

![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)

![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)

![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)

![2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)